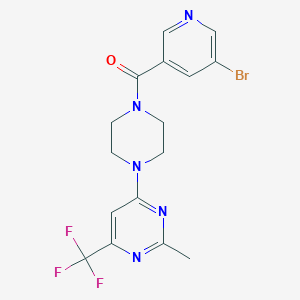
(5-Bromopyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Bromopyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a pyrimidine derivative . Pyrimidine derivatives have been shown to exhibit various biological activities, including antifungal activity .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature . In one study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with other reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The crystal structure of a related compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, has been reported .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, pyrimidine derivatives are known to participate in various chemical reactions. For instance, they can undergo reactions with different reagents to form new compounds .科学的研究の応用
Metabolism and Pharmacokinetics
Research on similar compounds, such as dipeptidyl peptidase IV inhibitors, highlights the importance of studying the metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. These studies provide insight into the compound's absorption, major metabolic pathways, and elimination, which are crucial for drug development processes (Sharma et al., 2012).
Synthesis and Antimicrobial Activity
Synthetic methodologies for creating new derivatives with potential antimicrobial properties have been explored, focusing on the synthesis of novel compounds that could offer therapeutic benefits against various microbial infections. Studies have demonstrated the antimicrobial efficacy of new chemical structures, suggesting a pathway for developing new antimicrobial agents (Hossan et al., 2012).
Analgesic and Anti-inflammatory Applications
Compounds with similar structures have been evaluated for their analgesic and anti-inflammatory activities, indicating the potential use of these chemical entities in treating pain and inflammation. Research has led to the identification of compounds with significant inhibitory activity on cyclooxygenase enzymes, displaying promising analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticancer Activity
Investigations into the anticancer potential of structurally related compounds have been conducted, with some derivatives showing promising results against various cancer cell lines. These studies underscore the importance of structural modifications to enhance anticancer activity, providing a foundation for further research in cancer therapeutics (Hafez et al., 2016).
Molecular Docking and Drug Design
Research has also extended to the use of molecular docking and 3D-QSAR studies to understand the interaction between similar compounds and their biological targets. These studies facilitate the design of more potent and selective inhibitors for various receptors, contributing to the drug discovery process (Brea et al., 2002).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to inhibit the enzyme α-glucosidase , which plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
It can be inferred from similar compounds that they may inhibit the α-glucosidase enzyme, thereby slowing down the breakdown of carbohydrates into sugars, which helps to control blood sugar levels .
Biochemical Pathways
The compound likely affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme. This enzyme is responsible for breaking down carbohydrates into simple sugars. By inhibiting this enzyme, the compound can slow down this process, resulting in a slower release of glucose into the bloodstream .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of the α-glucosidase enzyme by this compound can lead to a slower release of glucose into the bloodstream, helping to control blood sugar levels. This can be particularly beneficial for individuals with type II diabetes mellitus .
特性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N5O/c1-10-22-13(16(18,19)20)7-14(23-10)24-2-4-25(5-3-24)15(26)11-6-12(17)9-21-8-11/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIOADKETNNLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
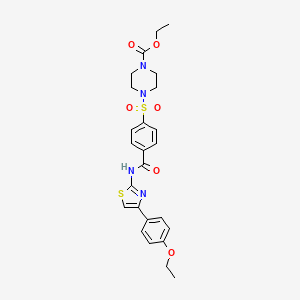

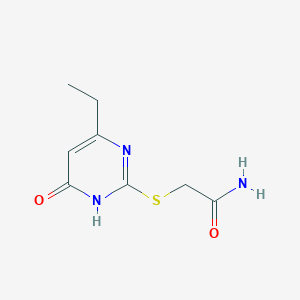
![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)
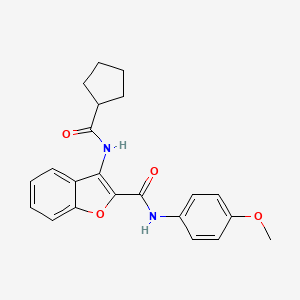
![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)
![2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)
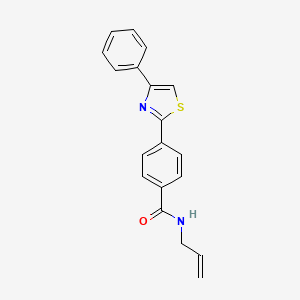
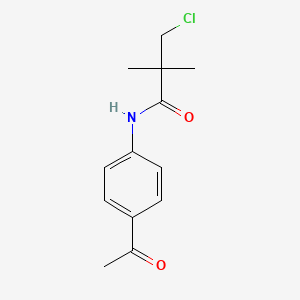
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)
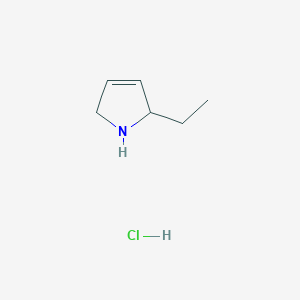
![3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2755626.png)
